1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 5-position and a dimethylamino group attached to the methanamine moiety
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- typically involves several steps:
Starting Material: The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine as the starting material.
Reaction with Aldehyde: The starting material is reacted with a substituted aldehyde under controlled conditions to form intermediate compounds.
Dimethylation: The intermediate is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of inhibitors for fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is studied for its effects on cell proliferation, migration, and apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound for studying signal transduction pathways involving FGFRs.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- involves inhibition of FGFRs. Upon binding to FGFRs, the compound prevents the receptor from undergoing dimerization and autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and survival in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- can be compared with other pyrrolopyridine derivatives:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methanamine and dimethyl groups.
Pyrrolo[1,2-a]pyrazines: Different ring fusion and substitution patterns.
6-Amino-pyrrolopyridine: Contains an amino group instead of a methanamine moiety.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H12BrN3 |
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Molecular Weight |
254.13 g/mol |
IUPAC Name |
1-(5-bromopyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H12BrN3/c1-13(2)7-14-4-3-8-5-9(11)6-12-10(8)14/h3-6H,7H2,1-2H3 |
InChI Key |
DECHZASAHAQFBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C=CC2=CC(=CN=C21)Br |
Origin of Product |
United States |
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